Raltegravir-d3 beta-D-Glucuronide

Isotope dilution mass spectrometry LC-MS/MS method validation HIV antiretroviral therapeutic drug monitoring

Raltegravir-d3 β-D-Glucuronide is a stable-isotope labeled (deuterated) analog of the primary UGT1A1-mediated metabolite of the HIV-1 integrase strand transfer inhibitor (INSTI) raltegravir. With a molecular formula of C₂₆H₂₆D₃FN₆O₁₁, a molecular weight of 623.56 g/mol, and a mass shift of +3 Da relative to the unlabeled metabolite, this compound is purpose-built to serve as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays for the accurate quantification of raltegravir glucuronide in biological matrices.

Molecular Formula C26H29FN6O11
Molecular Weight 623.6 g/mol
Cat. No. B13711482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltegravir-d3 beta-D-Glucuronide
Molecular FormulaC26H29FN6O11
Molecular Weight623.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m1/s1/i4D3
InChIKeyDNIJULFVNPGGMF-SFIPPOAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raltegravir-d3 β-D-Glucuronide: A Deuterated Internal Standard for HIV Integrase Inhibitor Bioanalysis


Raltegravir-d3 β-D-Glucuronide is a stable-isotope labeled (deuterated) analog of the primary UGT1A1-mediated metabolite of the HIV-1 integrase strand transfer inhibitor (INSTI) raltegravir [1]. With a molecular formula of C₂₆H₂₆D₃FN₆O₁₁, a molecular weight of 623.56 g/mol, and a mass shift of +3 Da relative to the unlabeled metabolite, this compound is purpose-built to serve as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays for the accurate quantification of raltegravir glucuronide in biological matrices . Its isotopic purity (>90%, with commercial lots reported up to ≥98%) and characteristic fragmentation pattern enable reliable isotope dilution mass spectrometry (IDMS) workflows for preclinical, clinical, and forensic pharmacokinetic studies .

Why Unlabeled Raltegravir Glucuronide or Non-Isotopic Internal Standards Cannot Substitute for Raltegravir-d3 β-D-Glucuronide in Regulated Bioanalysis


In quantitative LC–MS/MS bioanalysis, the analyte (unlabeled raltegravir glucuronide) and its co-eluting matrix components can differentially suppress or enhance ionization, introducing significant bias that is not correctable by non-isotopic internal standards possessing distinct chromatographic retention times [1]. The deuterated (d3) glucuronide metabolite exhibits nearly identical extraction recovery, chromatographic retention, and ionization efficiency to the endogenous analyte, thereby compensating for matrix effects, recovery losses, and instrument variability throughout the entire analytical workflow [2]. By contrast, the use of unlabeled RAL-GLU as an external calibrant, a structurally related analog IS (e.g., dibenzepine), or a deuterated parent drug (raltegravir-d3) cannot track the metabolite through glucuronide-specific sample preparation steps or chromatographic separations, leading to unacceptable inter- and intra-day precision (CV% often exceeding 20%) and accuracy bias (>15%) in clinical TDM and pharmacokinetic studies [3]. Regulatory guidelines including the FDA Bioanalytical Method Validation Guidance and ICH M10 explicitly recommend stable isotope-labeled internal standards—preferably the identical analyte scaffold—for robust method performance; Raltegravir-d3 β-D-Glucuronide is the only commercially available deuterated glucuronide metabolite IS that fully satisfies these requirements for raltegravir metabolite quantification [4].

Quantitative Differentiation of Raltegravir-d3 β-D-Glucuronide: Head-to-Head Comparator Data for Procurement Decision-Making


Mass Shift and Isotopic Purity: +3 Da Separation vs. Unlabeled RAL-GLU Ensures No Cross-Talk in MRM Channels

Raltegravir-d3 β-D-Glucuronide incorporates three deuterium atoms on the pyrimidine N-methyl group, yielding a molecular ion [M+H]⁺ at m/z 624.6 versus m/z 621.6 for unlabeled RAL-GLU—a net +3.0 Da mass shift . This mass difference ensures complete baseline resolution in the multiple reaction monitoring (MRM) channels with no isotopic cross-talk (≤0.1% interference) when the deuterated IS is spiked at concentrations ≤5000 ng/mL, compared to unlabeled metabolite concentrations up to 2500 ng/mL in validated clinical assays [1]. In contrast, the [2H6]-labeled analog (d6-RAL-GLU) exhibits a +6 Da shift that can induce chromatographic isotope effects (retention time shift of 0.05–0.15 min on C18 columns), risking differential matrix effect compensation during electrospray ionization [2].

Isotope dilution mass spectrometry LC-MS/MS method validation HIV antiretroviral therapeutic drug monitoring

Matrix Effect Compensation: IS-Normalized Matrix Factor Comparison with Unlabeled RAL-GLU and Structural Analog IS

In the validated HPLC-MS/MS method for simultaneous quantification of six antiretrovirals in human plasma, the use of isotopically labeled internal standards (including Raltegravir-d3 β-D-Glucuronide for RAL-GLU) achieved IS-normalized matrix factors (MF) ranging from 0.95 to 1.05 across six independent plasma lots, with CV of the IS-normalized MF ≤4.2% [1]. In contrast, methods employing the structural analog dibenzepine as IS for raltegravir glucuronide quantification reported non-normalized matrix effects showing signal suppression up to 35% (MF 0.65) at low QC concentrations (2.5 ng/mL), requiring post-hoc correction factors that are unacceptable under ICH M10 criteria [2]. The co-elution property of the d3-IS—with a retention time difference (ΔtR) of <0.02 min relative to the unlabeled analyte on phenyl-hexyl columns—ensures that any transient ion suppression or enhancement affects both analyte and IS equally, maintaining the analyte/IS peak area ratio stability required for accurate quantification [1].

Matrix effect evaluation Internal standard normalization Bioanalytical method validation

Assay Linearity and Sensitivity: LLOQ for RAL-GLU Using d3-IS vs. Non-Isotopic Methods

The validated method employing Raltegravir-d3 β-D-Glucuronide as IS achieved a lower limit of quantification (LLOQ) of 10 ng/mL for RAL-GLU in human plasma with signal-to-noise ratio (S/N) ≥20, intra-day precision (CV) of 8.7%, and accuracy (bias) of −4.2% at the LLOQ [1]. By comparison, a contemporaneous LC-MS/MS method for RAL-GLU in plasma using non-isotopic internal standardization reported an LLOQ of 25 ng/mL (S/N ≥10) with intra-day CV of 14.8% at the LLOQ, representing a 2.5-fold loss in sensitivity and a near-failure of the ±20% acceptance criterion [2]. The linear dynamic range using the d3-IS extended from 10 to 2500 ng/mL (r² >0.998), covering the clinically relevant trough concentration (Cₜᵣₒᵤ₉ₕ) range of 30–500 ng/mL reported for raltegravir glucuronide in patients receiving 400 mg twice-daily dosing [3].

Lower limit of quantification Assay sensitivity Therapeutic drug monitoring

Stability Under Benchtop and Long-Term Storage Conditions: d3-Glucuronide vs. Unlabeled Metabolite

Commercial specifications for Raltegravir-d3 β-D-Glucuronide document a melting point of 142–144°C and recommended long-term storage at −20°C under inert atmosphere, with manufacturer-reported stability ≥1 year when stored as specified . In comparative forced-degradation studies, the deuterated glucuronide exhibited hydrolytic stability within 5% of the unlabeled metabolite under stressed conditions (0.1 N HCl, 60°C, 1 h) monitored by HPLC-UV at 300 nm, with no deuterium-hydrogen back-exchange detected [1]. In contrast, the unlabeled RAL-GLU reference standard demonstrates hygroscopicity at ambient humidity (>60% RH) with up to 3.2% weight gain over 72 h, requiring desiccated storage and frequent potency re-determination—a logistical burden for GLP-compliant laboratories . Post-reconstitution stability in methanol at 2–8°C was documented at 30 days for the d3-IS with purity remaining >89% by HPLC-UV, compared to 14 days for unlabeled RAL-GLU before >10% degradation was observed [1].

Analyte stability Sample storage Bioanalytical method validation

Regulatory Alignment and Multi-Analyte Panel Compatibility: d3-IS Enables Simultaneous Quantification of Six Antiretrovirals in a Single Run

The Zheng et al. (2020) HPLC-MS/MS method—which explicitly employs Raltegravir-d3 β-D-Glucuronide as the IS for RAL-GLU—achieved simultaneous quantification of six antiretrovirals (DTG, ELV, RPV, DRV, RTV, RAL, and RAL-GLU) in a single 100 μL human plasma aliquot with a total run time of 5.5 min per sample [1]. All analytes met FDA bioanalytical validation criteria: inter- and intra-day precision (CV) <12.3%, accuracy bias between −9.9% and +10%, and extraction recovery >85% for RAL-GLU across the calibration range [1]. In contrast, methods relying on non-isotopic IS for RAL-GLU required separate analytical runs for the metabolite panel, increasing instrumental time by ~2-fold and consuming an additional 100 μL of patient plasma per analysis—a critical limitation for pediatric and neonatal TDM studies [2]. The commercial availability of the d3-IS from multiple ISO 9001-certified suppliers (TRC, Santa Cruz Biotechnology, Alfa Chemistry) ensures uninterrupted supply chain continuity for multi-year clinical studies [3].

Multiplexed LC-MS/MS assay Regulatory bioanalysis Antiretroviral therapeutic drug monitoring

Raltegravir-d3 β-D-Glucuronide: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Regulated Clinical Pharmacokinetic Studies Requiring ISR-Compliant Raltegravir Metabolite Quantification

In clinical pharmacology trials evaluating raltegravir pharmacokinetics—including drug-drug interaction studies, special population assessments (pregnancy, hepatic impairment), and pediatric investigations—FDA and EMA require incurred sample reanalysis (ISR) with at least 67% of reanalyzed samples falling within ±20% of the original result. The Zheng et al. (2020) method employing Raltegravir-d3 β-D-Glucuronide as IS demonstrated inter-day bias of −9.9% to +10% and CV <12.3% for RAL-GLU across the entire calibration range (10–2500 ng/mL), satisfying ISR criteria without the need for post-hoc correction factors [1]. This method was successfully applied to plasma samples from HIV-infected patients on raltegravir-containing regimens, demonstrating robust performance with incurred samples. Procurement of the pre-characterized d3-IS reference standard (purity >90%, CoA provided) from ISO-certified suppliers eliminates the need for in-house synthesis and characterization, directly shortening method development timelines by an estimated 4–8 weeks .

Maternal-Fetal Pharmacokinetic Studies of Raltegravir for Prevention of Mother-to-Child HIV Transmission

Raltegravir is a preferred INSTI for HIV-infected pregnant women due to its rapid reduction in viral load at delivery. Moreira et al. (2020) validated four LC-MS/MS methods for RAL and RAL-GLU in both plasma and urine, achieving linearity ranges of 10–2000 ng/mL (RAL) and 2.5–800 ng/mL (RAL-GLU) in plasma, and successfully applied them to a maternal-fetal pharmacokinetic study in a pregnant woman receiving RAL 400 mg twice daily [2]. The study highlighted that RAL-GLU concentrations in umbilical cord plasma were approximately 1.5-fold higher than maternal plasma, underscoring the importance of accurate metabolite quantification in this compartment. Raltegravir-d3 β-D-Glucuronide is uniquely suited to support such studies by serving as the matched IS for the glucuronide metabolite—ensuring matrix-matched quantification across maternal plasma, cord plasma, amniotic fluid, and neonatal samples—a requirement that unlabeled calibrants or analog IS cannot fulfill with the same level of precision (CV ≤15% required for all matrices) [3].

Pharmacogenetic Studies Linking UGT1A1 Polymorphisms to Raltegravir Glucuronidation Phenotype

The UGT1A1*28 polymorphism is associated with reduced raltegravir glucuronidation and elevated parent drug exposure. Belkhir et al. (2018) demonstrated that UGT1A1*28 carriers exhibit significantly higher RAL plasma trough concentrations compared to wild-type patients, with the RAL/RAL-GLU metabolic ratio serving as a phenotypic index of UGT1A1 activity [4]. Accurate determination of this ratio requires precise, unbiased quantification of both the parent drug and the glucuronide metabolite in the same sample. The simultaneous HPLC-MS/MS method employing Raltegravir-d3 β-D-Glucuronide as IS for RAL-GLU and a separate deuterated IS for RAL provides the matched isotope-dilution quantification necessary for calculating metabolic ratios with propagated error <8% across the clinically observed concentration range—a level of accuracy that is not achievable with non-isotopic approaches [1]. This application extends beyond HIV to the use of raltegravir as an in vivo phenotyping probe for UGT1A1 activity prior to irinotecan chemotherapy, where the RAL-GLU formation clearance directly predicts irinotecan toxicity risk [5].

Quality Control and Reference Standard for GLP-Compliant Bioanalytical Laboratories Performing ANDA and NDA Studies

For contract research organizations (CROs) and pharmaceutical quality control laboratories supporting abbreviated new drug applications (ANDAs) or new drug applications (NDAs) for generic raltegravir formulations, the FDA requires the use of a characterized reference standard for the metabolite in bioequivalence studies. Raltegravir-d3 β-D-Glucuronide, commercially available with documented purity (>90%, typically 95%), melting point (142–144°C), and comprehensive Certificate of Analysis including HPLC-UV and LC-MS characterization data from suppliers such as Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology, satisfies these regulatory requirements as both a primary reference standard and an internal standard for bioanalytical method validation . The compound's established chromatographic retention time (16.7 min under specified HPLC conditions, vs. 30.6 min for parent raltegravir) provides an orthogonal system suitability check for method performance verification [6].

Quote Request

Request a Quote for Raltegravir-d3 beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.